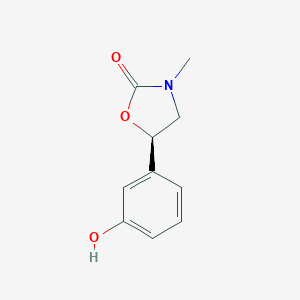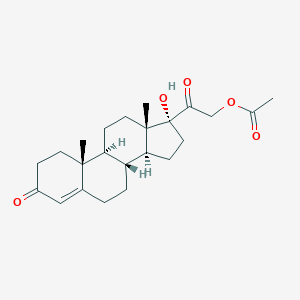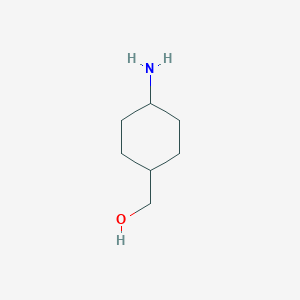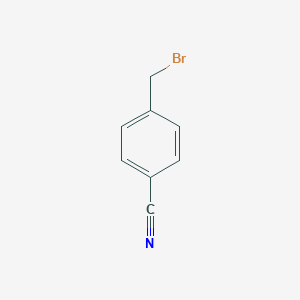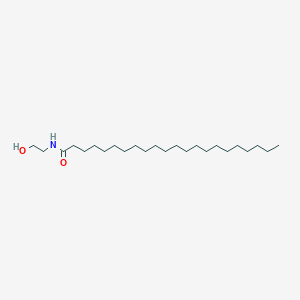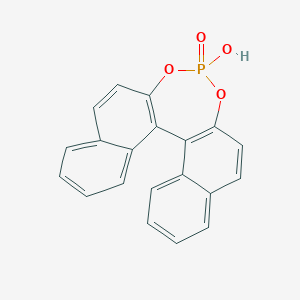![molecular formula C20H22N6O4 B024498 Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1, CAS No. 102212-90-8](/img/structure/B24498.png)
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 is a synthesized compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 involves the inhibition of various enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that inhibits the activity of CDKs. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. However, this compound has also been shown to have toxic effects on normal cells, which limits its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its toxic effects on normal cells and the need for further research to determine its safety and efficacy in vivo.
Direcciones Futuras
For research on Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 include further studies on its mechanism of action, toxicity, and efficacy in vivo. This compound has potential applications in cancer therapy, but further research is needed to determine its safety and efficacy in animal models and clinical trials. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of more potent and selective inhibitors of CDKs for cancer therapy.
Métodos De Síntesis
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 has been synthesized using various methods, including the reaction of 6-chloro-7-(dimethylamino)methylene-1,3-dihydro-2H-pyrimido[2,1-f]purine-2,4-dione with sodium hydroxide. The reaction involves the formation of a sodium salt, which is then acidified to obtain the desired compound.
Aplicaciones Científicas De Investigación
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
102212-90-8 |
|---|---|
Nombre del producto |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1, |
Fórmula molecular |
C20H22N6O4 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H22N6O4/c1-22(2)11-13-16(27)25(10-12-8-6-5-7-9-12)19-21-15-14(26(19)17(13)28)18(29)24(4)20(30)23(15)3/h5-9,27H,10-11H2,1-4H3 |
Clave InChI |
VPTCCRDFZBCLHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C |
Sinónimos |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



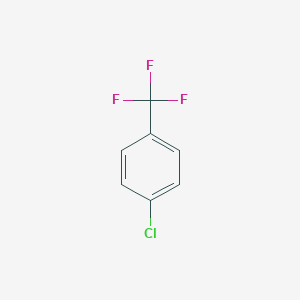
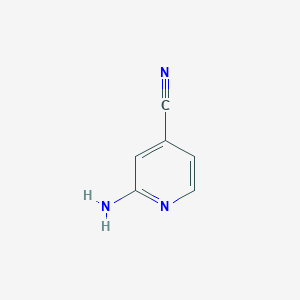
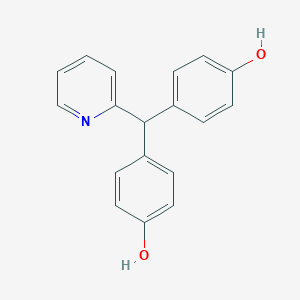
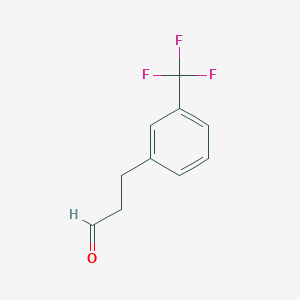
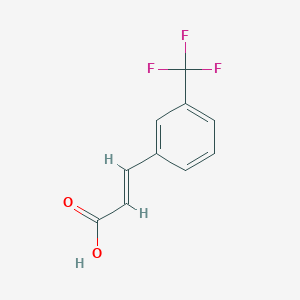
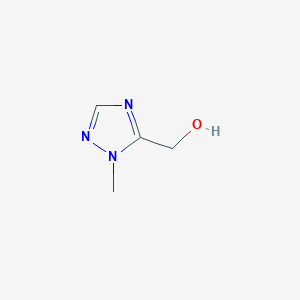
![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)
